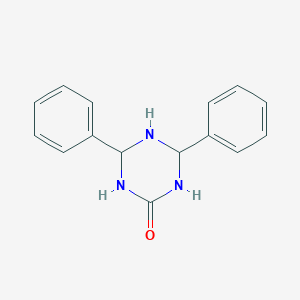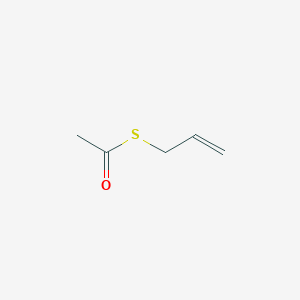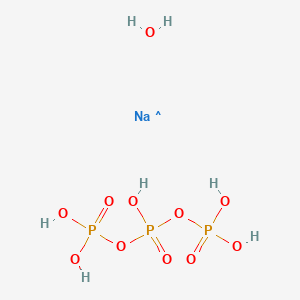![molecular formula C17H17N3NaO7 B12345061 Benzoic acid,5-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxy-,sodium salt, hydrate (1:2:2)](/img/structure/B12345061.png)
Benzoic acid,5-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxy-,sodium salt, hydrate (1:2:2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Balsalazide disodium dihydrate is an anti-inflammatory drug primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis. It is a prodrug that releases mesalazine (5-aminosalicylic acid) in the large intestine, where it exerts its therapeutic effects . The chemical name of balsalazide disodium dihydrate is (E)-5-[[4-[(2-carboxyethyl)amino]carbonyl]phenyl]azo]-2-hydroxybenzoic acid, disodium salt, dihydrate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of balsalazide disodium dihydrate involves several key steps:
Acylation Reaction: The starting material, 4-amino hippuric acid, is obtained by coupling para-aminobenzoic acid and glycine.
Catalytic Hydrogenation Reaction: This intermediate is then subjected to catalytic hydrogenation to form the corresponding amine.
Diazotization Reaction: The amine is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is reacted with salicylic acid to yield balsalazide.
Industrial Production Methods
Industrial production of balsalazide disodium dihydrate typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often formulated into capsules for oral administration .
Análisis De Reacciones Químicas
Types of Reactions
Balsalazide disodium dihydrate undergoes several types of chemical reactions:
Azoreduction: In the colon, bacterial azoreduction cleaves the azo bond, releasing mesalazine and 4-aminobenzoyl-β-alanine.
Hydrolysis: The compound can undergo hydrolytic degradation under acidic and alkaline conditions.
Oxidation: Balsalazide disodium dihydrate is susceptible to oxidative degradation.
Common Reagents and Conditions
Azoreduction: Catalyzed by bacterial enzymes in the colon.
Hydrolysis: Acidic or alkaline conditions can induce hydrolysis.
Oxidation: Oxidizing agents can cause degradation.
Major Products Formed
Mesalazine (5-aminosalicylic acid): The active therapeutic agent released in the colon.
4-Aminobenzoyl-β-alanine: An inert byproduct of azoreduction.
Aplicaciones Científicas De Investigación
Balsalazide disodium dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study azoreduction and drug delivery mechanisms.
Biology: Investigated for its effects on inflammatory pathways and cytokine production.
Medicine: Primarily used in the treatment of ulcerative colitis and other inflammatory bowel diseases.
Industry: Formulated into pharmaceutical products for therapeutic use.
Mecanismo De Acción
Balsalazide disodium dihydrate is a prodrug that is enzymatically cleaved in the colon to release mesalazine. Mesalazine exerts its anti-inflammatory effects by inhibiting the production of arachidonic acid metabolites, such as prostaglandins and leukotrienes, in the colon mucosa . This inhibition reduces inflammation and alleviates symptoms of ulcerative colitis .
Comparación Con Compuestos Similares
Similar Compounds
Mesalazine (5-aminosalicylic acid): The active metabolite of balsalazide disodium dihydrate.
Sulfasalazine: Another prodrug that releases mesalazine in the colon but has additional antibacterial properties.
Olsalazine: A dimer of mesalazine that is also cleaved in the colon to release the active agent.
Uniqueness
Balsalazide disodium dihydrate is unique in its ability to deliver mesalazine directly to the large intestine, bypassing the small intestine. This targeted delivery enhances its therapeutic efficacy in treating ulcerative colitis while minimizing systemic side effects .
Propiedades
Fórmula molecular |
C17H17N3NaO7 |
|---|---|
Peso molecular |
398.3 g/mol |
InChI |
InChI=1S/C17H15N3O6.Na.H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;1H2 |
Clave InChI |
BOSZHNPGTSMVQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O.O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(difluoromethoxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12344992.png)
![2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12344996.png)
![5-benzoyl-1-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-2,3-dihydro-1H-pyrrolizine](/img/structure/B12344999.png)
![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]phenol;dihydrochloride](/img/structure/B12345003.png)
![2-(2-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}phenoxy)-N-(4-chlorophenyl)acetamide](/img/structure/B12345008.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide](/img/structure/B12345015.png)


![3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B12345038.png)
![1-(2-ethoxynaphthalene-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B12345044.png)


![6,7-dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12345075.png)
